1-Benzylguanidine hemisulfate

Description

Significance of the Guanidine (B92328) Functional Group in Modern Synthetic Chemistry

The defining feature of guanidines is their functional group, which consists of a central carbon atom bonded to three nitrogen atoms. dcfinechemicals.com This arrangement confers several important properties that are highly valued in modern synthetic chemistry.

One of the most distinctive features of guanidine and its derivatives is their exceptionally strong basicity. ineosopen.org Due to the resonance stabilization of their conjugate acid, the guanidinium (B1211019) cation, where the positive charge is delocalized over all three nitrogen atoms, many guanidine derivatives are classified as "superbases". dcfinechemicals.comencyclopedia.pub This means they can be stronger bases than the hydroxide (B78521) ion. dcfinechemicals.com

Beyond their strength, many guanidine derivatives, particularly those with bulky substituents, are prized for being non-nucleophilic bases. dcfinechemicals.com This combination of high basicity and low nucleophilicity allows them to deprotonate even weakly acidic C-H bonds to facilitate reactions without interfering by acting as a nucleophile themselves. dcfinechemicals.comineosopen.org

Furthermore, the guanidine and guanidinium moieties are excellent hydrogen bond donors and acceptors. ineosopen.org The presence of multiple nitrogen atoms allows for the formation of strong and specific hydrogen bonding interactions. ineosopen.org This property is harnessed in the design of organocatalysts, where chiral guanidinium salts can act as phase-transfer catalysts, and in molecular recognition and supramolecular chemistry. ineosopen.orgresearchgate.net

Table 1: Key Properties and Applications of the Guanidine Functional Group

| Property | Description | Application in Synthesis |

|---|---|---|

| Strong Basicity | Ability to deprotonate a wide range of acidic protons; often termed "superbases". dcfinechemicals.comineosopen.org | Base-catalyzed reactions, deprotonation of weak acids. |

| Low Nucleophilicity | Sterically hindered guanidines act as bases without participating as nucleophiles in reactions. dcfinechemicals.com | Elimination reactions, synthesis of sensitive compounds. |

| H-Bonding Ability | Can act as both hydrogen bond donors and acceptors, facilitating substrate binding. ineosopen.org | Organocatalysis, phase-transfer catalysis, molecular recognition. ineosopen.orgresearchgate.net |

| Cation Stability | The corresponding guanidinium cation is highly stabilized by resonance. encyclopedia.pub | Used as a charged head-group in catalysts and functional molecules. researchgate.netencyclopedia.pub |

Overview of Benzylguanidine Derivatives in Contemporary Chemical Synthesis

Benzylguanidines are a subclass of guanidine derivatives characterized by the presence of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) on one of the nitrogen atoms. This structural motif serves as a valuable building block in contemporary chemical synthesis, particularly in the field of medicinal chemistry. nih.gov

The synthesis of benzylguanidine derivatives often involves a guanylation reaction, where a benzylamine (B48309) or a related precursor is treated with a guanylating agent. mdpi.comnih.gov For example, substituted benzyl guanidine compounds have been constructed from corresponding aminomethylphenol derivatives through guanylation using reagents like N,N'-Di-Boc-N''-triflylguanidine or by reacting with S-methylisothiourea derivatives, followed by deprotection steps. mdpi.comnih.govresearchgate.net

The benzylguanidine scaffold is a key component in the development of various biologically active molecules. Research has shown its incorporation into compounds designed as potential antimicrobial agents. mdpi.comnih.gov For instance, a series of benzyl guanidine derivatives were synthesized and evaluated for their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some compounds showing potent inhibitory effects. mdpi.com The benzylguanidine core structure is also central to the design of radiotracers for the norepinephrine (B1679862) transporter (NET), which are crucial for medical imaging in cardiology and oncology. researchgate.net

Academic Research Focus on 1-Benzylguanidine (B1197569) Hemisulfate: Current Trends and Future Directions

1-Benzylguanidine hemisulfate is the sulfate (B86663) salt form of 1-benzylguanidine, where two molecules of the benzylguanidine base are associated with one molecule of sulfuric acid. sigmaaldrich.com It is primarily available as a research chemical for use in laboratory synthesis. fluorochem.co.ukmyskinrecipes.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2551-73-7 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₆H₂₄N₆O₄S | sigmaaldrich.comambeed.combldpharm.com |

| Molecular Weight | 396.47 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | sulfuric acid;N-benzylguanidine | sigmaaldrich.com |

| InChI Key | SQYPEJLKAOZVHW-UHFFFAOYSA-N | sigmaaldrich.comambeed.com |

Detailed Research Findings:

Academic research involving the benzylguanidine structure, for which this compound serves as a fundamental starting material, is progressing in several specialized areas.

One notable trend is in the development of molecules targeting RNA structures associated with genetic diseases. In a study aimed at correcting pre-mRNA splicing defects, a small molecule containing two benzylguanidine side chains was identified as a potent compound that could displace a key protein from disease-associated RNA repeats. nih.gov This highlights the potential of the benzylguanidine moiety to interact with nucleic acids, opening avenues for therapeutic research.

A significant and long-standing area of research is in radiopharmaceuticals. researchgate.net The benzylguanidine core is the foundation for meta-iodobenzylguanidine (MIBG), a radiotracer used for decades in the diagnosis and therapy of neuroendocrine tumors. researchgate.net Current research focuses on developing new analogs with improved properties. For example, [²¹¹At]-meta-astatobenzylguanidine (²¹¹At-MABG) has been synthesized and studied as a potential targeted alpha therapy agent, which could offer a more potent therapeutic effect compared to its iodine-labeled counterparts. mdpi.com The development of fluorine-18-labeled benzylguanidine analogs for Positron Emission Tomography (PET) imaging is also an active area, driven by the advantages of the isotope's half-life and the higher resolution of PET imaging. researchgate.net

Future Directions:

The future of research on this compound and its derivatives appears to be firmly rooted in medicinal and materials chemistry. Key future directions include:

Novel Radiotracer Development: Synthesis of new benzylguanidine analogs labeled with various radionuclides for both PET and SPECT imaging, as well as for targeted radionuclide therapy. researchgate.netnih.gov This includes optimizing the chemical structure to improve target specificity and pharmacokinetic properties.

Therapeutic Agents for Genetic Disorders: Building on findings that benzylguanidine-containing molecules can interact with RNA, future research may focus on designing and synthesizing novel compounds to target RNA-mediated diseases with greater potency and selectivity. nih.gov

Advanced Organocatalysis: Exploring the use of chiral benzylguanidine derivatives as catalysts in asymmetric synthesis, leveraging their basicity and hydrogen-bonding capabilities to control stereochemical outcomes in complex reactions.

Propriétés

Numéro CAS |

2551-73-7 |

|---|---|

Formule moléculaire |

C8H13N3O4S |

Poids moléculaire |

247.27 g/mol |

Nom IUPAC |

2-benzylguanidine;sulfuric acid |

InChI |

InChI=1S/C8H11N3.H2O4S/c9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h1-5H,6H2,(H4,9,10,11);(H2,1,2,3,4) |

Clé InChI |

XTNHCMPWHJGJIM-UHFFFAOYSA-N |

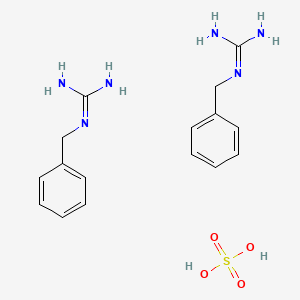

SMILES |

C1=CC=C(C=C1)CN=C(N)N.C1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O |

SMILES canonique |

C1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O |

Origine du produit |

United States |

Mechanistic Investigations of 1 Benzylguanidine Hemisulfate Formation and Transformations

Fundamental Guanidinylation Reaction Mechanisms

The formation of the guanidine (B92328) group in 1-benzylguanidine (B1197569) proceeds through guanidinylation reactions, which are primarily characterized by nucleophilic attack of an amine on an electrophilic guanylating agent.

Nucleophilic Addition Pathways in Guanidine Synthesis

The synthesis of 1-benzylguanidine often involves the nucleophilic addition of benzylamine (B48309) to a cyanamide (B42294) or a related electrophilic species. cardiff.ac.ukpatsnap.com A common and direct method is the reaction of benzylamine with cyanamide. nih.gov In this pathway, the nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbon atom of the cyanamide. This addition is typically followed by proton transfer to yield the final guanidine product.

Another prevalent method involves the use of S-alkylisothioureas as guanylating agents. In this case, benzylamine attacks the carbon atom of the S-alkylisothiourea, leading to the displacement of a thiol as a leaving group. This process is also a nucleophilic substitution reaction at an sp²-hybridized carbon.

The general mechanism for the nucleophilic addition of an amine to a carbonyl group, which shares similarities with the attack on the C=N bond in guanidinylation reagents, involves the approach of the nucleophile to the electrophilic carbon. This leads to a change in hybridization at the carbon from sp² to sp³, forming a tetrahedral intermediate. scispace.com The subsequent steps then lead to the final product.

Elucidation of Reaction Intermediates in Guanidine Formation

The intermediates in guanidine synthesis are often transient and depend on the specific guanylating agent used. When thiourea (B124793) derivatives are employed in the presence of a desulfurizing agent, a carbodiimide (B86325) intermediate is frequently proposed. wikipedia.orgrsc.org This highly reactive intermediate is then readily attacked by an amine, such as benzylamine, to form the guanidine.

The reaction between a carboxylic acid and a carbodiimide to form an O-acylisourea is a well-studied analogy. wikipedia.orgtaylorandfrancis.compeptide.com This intermediate is highly activated and susceptible to nucleophilic attack by an amine to form an amide. Similarly, in guanidine synthesis from thiourea, the carbodiimide intermediate serves as a highly electrophilic species that is readily attacked by benzylamine.

Reaction Mechanisms Involving the Benzyl (B1604629) Moiety and its Influence on Reactivity

The benzyl group in 1-benzylguanidine is not merely a passive substituent but actively influences the reactivity of the molecule through both steric and electronic effects.

Carbon-Nitrogen Bond Formation Mechanisms in Benzylguanidines

The key step in the formation of 1-benzylguanidine is the creation of a new carbon-nitrogen bond between the benzylamine nitrogen and the guanidine carbon. As described in the nucleophilic addition pathways, this occurs through the attack of the lone pair of electrons on the nitrogen of benzylamine onto the electrophilic carbon of the guanylating agent. cardiff.ac.uknih.gov

For instance, in the reaction of m-iodobenzylamine hydrochloride with cyanamide, the amine adds to the nitrile group of cyanamide, followed by rearrangement to form the guanidine structure. nih.gov This highlights the direct C-N bond formation initiated by the nucleophilic character of the benzylic amine.

Substituent Effects on Reaction Pathways and Selectivity

The electronic nature of substituents on the benzyl ring can significantly impact the nucleophilicity of the benzylamine and, consequently, the rate and efficiency of the guanidinylation reaction. Electron-donating groups on the phenyl ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally accelerating the rate of C-N bond formation. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, which can slow down the reaction.

Studies on the stability of para-substituted benzyl radicals have shown that both electron-donating and electron-withdrawing substituents can influence reactivity at the benzylic position. patsnap.com While this relates to radical stability, the underlying electronic effects of the substituents on the phenyl ring also modulate the nucleophilic character of the benzylamine in polar reactions. For example, in the synthesis of hybrid molecules of benzylguanidine, various substituents on the benzyl ring have been incorporated, indicating the tolerance of the guanidinylation reaction to a range of electronic environments. mdpi.com

Theoretical and Computational Approaches to Mechanistic Elucidation

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions, including the formation of guanidines. These approaches can provide detailed information about transition state structures, reaction energy profiles, and the electronic properties of reactants and intermediates.

A mechanistic DFT study on the 1,3-dipolar cycloaddition of azides with guanidine provides a framework for how computational chemistry can be applied to understand guanidine reactivity. mdpi.com This study modeled the formation of regioisomeric tetrazoles and their rearrangements, calculating the energy barriers for different reaction pathways. Such computational models can elucidate the feasibility of proposed mechanisms and predict the most likely reaction pathways under different conditions.

While specific computational studies on the formation of 1-benzylguanidine hemisulfate are not extensively reported, the principles from studies on related guanidine systems can be applied. For example, modeling the nucleophilic attack of benzylamine on various guanylating agents could provide insights into the transition state geometries and activation energies, helping to rationalize the observed reactivity and selectivity. Computational approaches can also be used to study the role of solvents and catalysts in the reaction mechanism.

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the mechanisms of chemical reactions. mdpi.com In the context of 1-benzylguanidine formation, these methods can provide detailed insights into the electronic structure of reactants, intermediates, and products, as well as the transition states that connect them.

A common synthetic route to 1-benzylguanidine involves the guanylation of benzylamine with a suitable reagent, such as S-methylisothiourea or a protected carbodiimide. DFT calculations can be employed to model the step-by-step mechanism of this reaction. The process typically begins with the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbon of the guanylating agent. This is followed by a series of proton transfer steps and the elimination of a leaving group (e.g., methanethiol (B179389) from S-methylisothiourea).

Computational models can map out the potential energy surface (PES) for this entire process. By calculating the Gibbs free energy of each species along the reaction coordinate, the most favorable reaction pathway can be identified. For instance, different tautomers of the reactants and intermediates can be evaluated to determine their relative stabilities and reactivity. acs.org

The benzyl group, with its electron-donating and sterically demanding nature, can influence the reaction pathway. Computational studies on related systems have shown that benzyl substituents can favorably affect the reactivity of nitrogen-containing compounds. mdpi.com In the formation of 1-benzylguanidine, the benzyl group's electronic effects can stabilize developing positive charges in the transition state, while its steric bulk can influence the regioselectivity of the reaction.

To illustrate the application of these calculations, a hypothetical reaction pathway for the formation of 1-benzylguanidine from benzylamine and S-methylisothiourea could be investigated. The calculated relative energies of the key species would provide a quantitative understanding of the reaction's thermodynamics and kinetics.

Interactive Table 1: Calculated Relative Free Energies for a Hypothetical Reaction Pathway of 1-Benzylguanidine Formation

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants (Benzylamine + S-methylisothiourea) | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| INT1 | Tetrahedral intermediate | -5.8 |

| TS2 | Transition state for proton transfer | +8.5 |

| INT2 | Protonated intermediate | -12.3 |

| TS3 | Transition state for leaving group elimination | +18.9 |

| P | Products (1-Benzylguanidine + Methanethiol) | -25.7 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent typical energy profiles obtained from DFT calculations for similar guanylation reactions.

Transition State Analysis and Energy Landscapes of Guanidine Reactions

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS). A transition state represents the highest energy point along the minimum energy path between reactants and products. nih.gov Its geometry and energetic properties provide invaluable information about the kinetic barriers of a reaction.

For the formation of 1-benzylguanidine, transition state analysis can pinpoint the key bond-forming and bond-breaking events. For example, in the initial nucleophilic attack of benzylamine on S-methylisothiourea, the transition state would feature a partially formed C-N bond and a partially elongated C=N bond in the isothiourea moiety. Vibrational frequency calculations are essential to confirm the nature of a transition state; a true first-order saddle point on the PES will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy landscape of a reaction is a multi-dimensional surface that describes the energy of the system as a function of the geometric coordinates of the atoms. By mapping this landscape, chemists can visualize the various possible reaction pathways, including the formation of side products or the occurrence of competing reactions. For guanidine reactions, which can often involve multiple protonation states and tautomeric forms, the energy landscape can be complex.

Computational studies on catalytic guanylation reactions, for instance, have identified several possible mechanistic pathways, such as [2+2]-cycloaddition/protonation and insertion/protonation mechanisms. acs.orgacs.org DFT calculations can be used to evaluate the activation barriers for each of these potential pathways in the context of 1-benzylguanidine synthesis, thereby predicting the most likely mechanism under specific reaction conditions.

The energy landscape also provides insights into the thermodynamic stability of intermediates and products. In the case of this compound, computational methods can be used to model the protonation of the guanidine group and its interaction with the sulfate (B86663) counter-ion, providing a deeper understanding of the salt's structure and stability.

Interactive Table 2: Hypothetical Transition State Properties for the Rate-Determining Step in 1-Benzylguanidine Formation

| Property | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| Activation Energy (ΔG‡) | 18.9 kcal/mol |

| Key Bond Distance (C-N forming) | 2.15 Å |

| Key Bond Distance (C-S breaking) | 2.30 Å |

Note: The values in this table are hypothetical and intended to illustrate the type of data obtained from transition state analysis in quantum chemical calculations.

Derivatization Strategies and Chemical Transformations of 1 Benzylguanidine Hemisulfate

Functionalization of the Guanidine (B92328) Moiety

The guanidine group, with its multiple nitrogen atoms, is a primary site for derivatization, allowing for the introduction of various substituents that can significantly alter the molecule's characteristics.

Alkylation and Acylation Reactions of the Guanidine Nitrogen Atoms

The nitrogen atoms of the guanidine moiety in 1-benzylguanidine (B1197569) can undergo alkylation and acylation to yield N-substituted derivatives. The reactivity of these nitrogens can be influenced by the reaction conditions and the presence of protecting groups.

Alkylation of the guanidine nitrogen atoms can be challenging to control, often leading to multiple substitutions. For instance, attempts to achieve mono-allylation on N',N'-di-Boc-N°-benzylguanidine have been reported to be difficult, frequently resulting in the formation of diallylated products. This suggests that the nitrogen atoms of the protected guanidine are sufficiently nucleophilic to react with alkyl halides, but controlling the extent of alkylation requires careful optimization of reaction conditions.

Acylation of 1-benzylguanidine provides a route to N-acylguanidine derivatives. The synthesis of these compounds is of interest due to the potential for the acyl group to modulate the basicity and hydrogen-bonding capabilities of the guanidine moiety. General methods for the synthesis of N,N′-disubstituted acylguanidines often involve the reaction of a primary amide with a carbodiimide-forming reagent, followed by the addition of an amine. While not specific to 1-benzylguanidine, these synthetic strategies are applicable. Another approach involves the direct acylation of guanidines, although this can sometimes lead to over-acylation due to the increased acidity of the initially formed mono-N-acylguanidine.

A variety of benzylguanidine derivatives with substitutions on the guanidine nitrogen have been synthesized, highlighting the feasibility of such modifications. For example, in the synthesis of certain antimicrobial benzylguanidine derivatives, the guanidine moiety is introduced via a guanylation reaction, and in some cases, further N-substitution is performed. mdpi.com

Table 1: Examples of N-Substituted 1-Benzylguanidine Derivatives

| Derivative Type | Substituent | Synthetic Approach | Reference |

| N-Alkyl | Allyl | Alkylation of protected benzylguanidine | General observation |

| N-Acyl | Various acyl groups | Acylation of benzylguanidine or its precursors | General methods |

| N-Substituted | Methyl, Methoxyethyl | Reductive amination followed by guanylation | mdpi.com |

Amidation and Other N-Substitutions for Structural Diversification

Further diversification of the guanidine moiety can be achieved through amidation and the introduction of other functional groups onto the nitrogen atoms. While the term "amidation" in this context can be broad, it generally refers to the formation of a linkage between a guanidine nitrogen and a carbonyl group, which is structurally similar to the products of acylation.

The synthesis of N-acylguanidines, as discussed in the previous section, represents a form of amidation. These reactions introduce an amide-like character to the guanidine substituent, which can influence the molecule's conformation and interaction with biological targets.

Other N-substitutions can be introduced to create a wide array of structurally diverse 1-benzylguanidine analogs. For example, the synthesis of various benzylguanidine derivatives has been achieved through multi-step sequences involving the initial construction of a substituted benzylamine (B48309) followed by a guanylation step. mdpi.com This approach allows for the incorporation of diverse functionalities on the benzyl (B1604629) portion of the molecule, which are then combined with the guanidine group. While this doesn't directly functionalize the guanidine nitrogen atoms post-synthesis, it results in a diverse set of N-benzylguanidines with varied substitution patterns.

Transformations Involving the Benzyl Group

The benzyl group of 1-benzylguanidine provides another avenue for derivatization, allowing for modifications to the aromatic ring and the benzylic methylene (B1212753) bridge.

Aromatic Ring Modifications via Electrophilic or Nucleophilic Reactions

The aromatic ring of the benzyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents at the ortho, meta, and para positions. The directing effects of the guanidinomethyl substituent would influence the regioselectivity of these reactions.

A notable example of aromatic ring modification is the synthesis of hybrid molecules combining the benzylguanidine scaffold with an alkylating group. In one study, the (Cl-CH₂-CH₂-)₂N- group from melphalan (B128) was attached to the meta or para position of the benzylguanidine ring. mdpi.comnih.gov This was achieved through a multi-step synthesis starting from the corresponding meta- or para-aminobenzylamine, which underwent guanylation followed by double alkylation of the aniline (B41778) nitrogen. mdpi.comnih.gov This demonstrates a successful strategy for the functionalization of the aromatic ring, leading to compounds with potential dual-action mechanisms.

Side-Chain Elongation and Diversification Strategies

The benzylic side chain of 1-benzylguanidine can be elongated or otherwise modified to alter the distance and spatial relationship between the guanidine moiety and the aromatic ring.

One approach to side-chain diversification involves the synthesis of analogs with substituents on the benzylic carbon or modifications to the length of the alkyl chain connecting the guanidine and phenyl groups. While direct elongation of the methylene bridge in 1-benzylguanidine is not commonly reported, the synthesis of analogs with different linker lengths can be achieved by starting with appropriately substituted precursors.

Significant diversification has been achieved in the development of radiolabeled benzylguanidine analogs for imaging purposes. For instance, ¹⁸F-labeled benzylguanidine analogs, such as [¹⁸F]MFBG and [¹⁸F]PFBG, have been synthesized. nih.govscispace.comresearchgate.netwustl.edu The synthesis of these compounds involves the preparation of the corresponding fluorobenzylamine, which is then converted to the benzylguanidine. nih.govscispace.comresearchgate.netwustl.edu This represents a diversification of the benzyl group through the introduction of a fluorine atom on the aromatic ring, which can be considered a side-chain modification in the broader sense of altering the benzyl moiety.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The regioselectivity and stereoselectivity of derivatization reactions are critical for the synthesis of well-defined 1-benzylguanidine analogs.

The regioselectivity of reactions on the guanidine moiety is a key consideration. The three nitrogen atoms of an unsubstituted guanidine are not equivalent, and their relative reactivity can be influenced by steric and electronic factors. In the case of 1-benzylguanidine, the nitrogen atoms are differentiated, and selective substitution can be challenging. The use of protecting groups, such as Boc, is a common strategy to control the regioselectivity of subsequent reactions.

In the context of aromatic ring modification, the existing guanidinomethyl group will act as a directing group in electrophilic substitution reactions. The electron-withdrawing or -donating properties of this group will determine the position of incoming electrophiles.

Regarding stereoselectivity, the introduction of chiral centers during the derivatization of 1-benzylguanidine can lead to enantiomerically pure or enriched products. While specific studies on the stereoselective synthesis of 1-benzylguanidine derivatives are not abundant in the reviewed literature, general principles of asymmetric synthesis would apply. For instance, the use of chiral catalysts or auxiliaries could enable the enantioselective synthesis of derivatives with stereocenters in the side chain or on the guanidine moiety.

The study of the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides some insight into the factors that can govern regioselectivity in N-alkylation reactions of molecules containing multiple nitrogen atoms. beilstein-journals.orgbeilstein-journals.orgnih.gov In this case, the regioselectivity was found to be a result of the higher acidity of the N–H hydrogen of the oxoquinoline compared to that of the carboxamide group. beilstein-journals.orgbeilstein-journals.orgnih.gov Similar considerations of acidity and nucleophilicity of the different nitrogen atoms in 1-benzylguanidine would be crucial in predicting and controlling the regioselectivity of its derivatization reactions.

Table 2: Summary of Derivatization Strategies

| Moiety | Transformation | Type of Reaction | Key Considerations |

| Guanidine | Alkylation | Nucleophilic Substitution | Control of over-alkylation |

| Guanidine | Acylation | Nucleophilic Acyl Substitution | Potential for over-acylation, use of protecting groups |

| Guanidine | Amidation/N-Substitution | Various | Introduction of diverse functionalities |

| Benzyl Group | Aromatic Ring Modification | Electrophilic/Nucleophilic Substitution | Regioselectivity directed by the guanidinomethyl group |

| Benzyl Group | Side-Chain Diversification | Multi-step synthesis | Synthesis of radiolabeled analogs |

Development of Novel Benzylguanidine Analogues for Advanced Synthetic Applications

The structural framework of 1-benzylguanidine serves as a versatile scaffold for the development of novel analogues tailored for specialized and advanced applications in medicinal chemistry and molecular imaging. Through targeted derivatization, the core benzylguanidine moiety can be functionalized to enhance biological activity, improve selectivity for specific targets, or incorporate reporter groups for diagnostic purposes. Research in this area has led to the generation of innovative compounds with potential applications as antimicrobial agents and radiotracers for positron emission tomography (PET) imaging.

A significant area of development involves the synthesis of radiolabeled benzylguanidine analogues for non-invasive imaging of the human norepinephrine (B1679862) transporter (hNET). nih.gov The hNET protein is a valuable biomarker, particularly for neuroendocrine tumors and cardiac nerve imaging. nih.govresearchgate.net Building upon the established clinical use of radioiodinated meta-iodobenzylguanidine (MIBG), researchers have developed fluorine-18 (B77423) (¹⁸F) labeled analogues to leverage the superior imaging characteristics of PET, such as higher resolution and shorter imaging times. nih.govosti.gov

The synthesis of analogues like [¹⁸F]MFBG (meta-fluorobenzylguanidine) and [¹⁸F]PFBG (para-fluorobenzylguanidine) is a multi-step process. osti.govscispace.com A common strategy involves the nucleophilic fluorination of a precursor molecule, such as a cyanobenzyl derivative with a trimethylammonium leaving group, followed by reduction of the nitrile to a benzylamine, and subsequent guanylation to form the final radiotracer. researchgate.netosti.govresearchgate.net Studies have shown that the position of the fluorine atom influences the synthesis efficiency and the biological properties of the resulting tracer. For instance, the para-isomer precursor for [¹⁸F]PFBG generally affords higher fluorination yields compared to the meta-isomer. researchgate.netosti.gov The choice of guanylating agent, such as 1H-pyrazole-1-carboximidamide, has also been optimized to improve reaction efficiency under mild conditions. researchgate.netosti.gov In vivo studies have demonstrated that [¹⁸F]MFBG, in particular, can successfully visualize hNET-expressing xenografts with PET, showing favorable imaging properties and more rapid body clearance compared to traditional radioiodinated MIBG. osti.govscispace.com

Another important application of benzylguanidine derivatization is the creation of novel antimicrobial agents to combat drug-resistant bacteria. swan.ac.uknih.govnih.gov By introducing various benzyloxy substituents onto the benzyl ring of the guanidine core, researchers have synthesized a library of compounds with significant antibacterial activity. swan.ac.uknih.govbath.ac.uk One particularly potent derivative, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy analogue, demonstrated high efficacy against both Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low microgram-per-milliliter range. swan.ac.uknih.govnih.gov These analogues were also tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results and establishing new structural leads for further antibiotic development. swan.ac.ukmdpi.com

Furthermore, functionalized benzylguanidines have been explored as potential therapeutics for weight management. acs.orgresearchgate.netnih.gov Drawing from the structure of galegine (B1196923) (dimethylallylguanidine), a natural product known to have weight-reducing properties, scientists have synthesized a series of benzylguanidine analogues. acs.orgnih.govstrath.ac.uk The replacement of the dimethylallyl group with various functionalized benzyl substituents was found to retain and, in some cases, significantly enhance these properties. acs.orgresearchgate.net The lead compound identified in these studies was 1-(4-chlorobenzyl)guanidine hemisulfate, which demonstrated notable weight reduction in multiple preclinical models. acs.orgresearchgate.netnih.gov

The table below summarizes key examples of novel benzylguanidine analogues and their intended applications.

| Analogue Name/Description | Structural Modification | Advanced Synthetic Application | Reference |

|---|---|---|---|

| [¹⁸F]MFBG (meta-fluorobenzylguanidine) | Fluorine-18 atom at the meta-position of the benzyl ring | PET imaging of the human norepinephrine transporter (hNET) | nih.govosti.govscispace.com |

| [¹⁸F]PFBG (para-fluorobenzylguanidine) | Fluorine-18 atom at the para-position of the benzyl ring | PET imaging of the human norepinephrine transporter (hNET) | nih.govosti.govscispace.com |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | Substitution with a 2-chloro-3-(trifluoromethyl)benzyloxy group | Antimicrobial agent against S. aureus and E. coli | swan.ac.uknih.govnih.gov |

| 1-(4-chlorobenzyl)guanidine hemisulfate | Chlorine atom at the para-position of the benzyl ring | Potential therapeutic for weight loss | acs.orgresearchgate.netnih.gov |

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 1 Benzylguanidine Hemisulfate

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the structural confirmation of 1-Benzylguanidine (B1197569) Hemisulfate. These techniques probe the molecular structure at the atomic and functional group level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the neighboring protons. For the 1-benzylguanidinium cation, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methylene (B1212753) (-CH₂-) protons, and the protons on the guanidinium (B1211019) group (-NH₂ and -NH-). The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons are expected to produce a singlet or a finely split multiplet around δ 4.3 ppm, and the guanidinium protons would likely appear as a broad exchangeable signal.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 1-benzylguanidine would show characteristic signals for the aromatic carbons, the benzylic methylene carbon, and the unique sp²-hybridized carbon of the guanidinium group, which is expected to appear significantly downfield (around δ 157-160 ppm) due to its attachment to three nitrogen atoms.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive structural assignments. mdpi.com

COSY spectra would reveal proton-proton couplings, for instance, within the aromatic ring system.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the methylene proton signal to its corresponding carbon signal. researchgate.net

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. mdpi.com This is crucial for confirming the connectivity between the benzyl (B1604629) group and the guanidine (B92328) moiety, for example, by observing a correlation between the benzylic methylene protons and the guanidinium carbon.

These combined NMR techniques provide a complete and detailed picture of the molecular structure of 1-Benzylguanidine, confirming its identity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1-Benzylguanidinium Cation

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic C-H | 7.2 - 7.4 (multiplet) | 127 - 135 | Signals for ortho, meta, and para positions. |

| Aromatic C (quaternary) | - | ~138 | Carbon attached to the methylene group. |

| Methylene (-CH₂-) | ~4.3 (singlet) | ~46 | Connects the phenyl ring to the guanidine group. |

| Guanidinium (-C(NH₂)₂-) | Broad, variable | ~158 | Exchangeable protons, chemical shift is concentration and solvent dependent. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. core.ac.uk

For a non-volatile, polar salt like 1-Benzylguanidine hemisulfate, Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice. In positive ion mode, ESI-MS would detect the 1-benzylguanidinium cation. The resulting spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the neutral 1-benzylguanidine base, allowing for the confirmation of its monoisotopic and average molecular mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion, providing further structural confirmation. uab.edu The 1-benzylguanidinium cation is selected and subjected to collision-induced dissociation (CID). The fragmentation pattern is predictable and provides a structural fingerprint. Key fragmentation pathways for the 1-benzylguanidinium cation would likely include:

Cleavage of the benzylic C-N bond: This would result in the formation of the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a very common fragment for benzyl-containing compounds.

Loss of ammonia (B1221849) or cyanamide (B42294): Fragmentation of the guanidinium group itself can lead to characteristic neutral losses.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of this compound due to its salt nature and low volatility. Analysis by GC-MS would require a chemical derivatization step to convert the analyte into a more volatile and thermally stable form.

Table 2: Expected ESI-MS and MS/MS Fragmentation Data for 1-Benzylguanidine

| Ion | m/z (Expected) | Identity | Notes |

| [M+H]⁺ | 150.1 | 1-Benzylguanidinium cation | Molecular ion observed in positive ESI-MS. |

| [C₇H₇]⁺ | 91.1 | Tropylium cation | Common and stable fragment from cleavage of the benzyl C-N bond. |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. msu.edu It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. nih.gov

The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups.

N-H Stretching: The guanidinium group contains N-H bonds that will exhibit strong, broad absorption bands in the region of 3100-3400 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the guanidinium moiety is expected to show a strong absorption band around 1650-1680 cm⁻¹.

Aromatic C-H Stretching: A sharp absorption band just above 3000 cm⁻¹ is characteristic of the C-H bonds on the phenyl ring.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

S=O and S-O Stretching: The hemisulfate counter-ion will produce strong and characteristic absorption bands for S=O stretching (typically 1150-1250 cm⁻¹) and S-O stretching (typically 1030-1080 cm⁻¹).

The combination of these specific absorption bands provides a unique spectral fingerprint, confirming the presence of the key functional groups and thus supporting the identity of the compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Guanidinium N-H | Stretch | 3100 - 3400 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium, Sharp |

| Methylene C-H | Stretch | 2850 - 2960 | Medium |

| Guanidinium C=N | Stretch | 1650 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Sulfate (B86663) S=O | Stretch | 1150 - 1250 | Strong |

| Sulfate S-O | Stretch | 1030 - 1080 | Strong |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Related Compounds

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of pharmaceutical compounds. rsc.org For a polar compound like 1-Benzylguanidine, reversed-phase HPLC is the most common approach.

A typical HPLC method would involve a C8 or C18 stationary phase, but a phenyl-type column may offer enhanced separation due to potential π-π interactions between the stationary phase and the benzyl group of the analyte. scirp.orgscirp.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode. researchgate.netresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~220-230 nm).

This method allows for the separation of 1-Benzylguanidine from potential impurities, such as unreacted starting materials or by-products from the synthesis. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Phenyl-type (e.g., Hypersil Gold Phenyl, 100 x 2.1 mm, 3 µm) researchgate.net |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 229 nm scirp.org |

| Injection Volume | 5 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Identification of Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. kuleuven.be This hyphenated technique is invaluable for the detection and identification of trace-level impurities and degradation products that may not be detectable by UV. scirp.orgnih.gov

The HPLC conditions are often similar to those used for purity analysis but must use volatile mobile phase buffers (like ammonium formate or acetate) to be compatible with the mass spectrometer's ESI source. scirp.org After separation on the LC column, the eluent is directed into the mass spectrometer. The instrument can be operated in full-scan mode to search for unknown impurities or in a targeted mode like Multiple Reaction Monitoring (MRM) for ultra-sensitive quantification of specific known impurities. nih.gov

In MRM mode, a specific precursor ion (e.g., the m/z of the 1-benzylguanidinium cation) is selected in the first quadrupole, fragmented, and then a specific product ion (e.g., the m/z of the tropylium cation) is selected in the third quadrupole. This specific transition provides exceptional selectivity and sensitivity, enabling the detection of analytes at very low concentrations. nih.gov This makes LC-MS/MS the ideal platform for stability studies, where the formation of degradation products over time is monitored. researchgate.net

Table 5: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

| LC System | UHPLC/HPLC |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Q-TOF |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion (m/z 150.1) → Product Ion (m/z 91.1) |

| Ion Source Gas 1 | 10 psi researchgate.net |

| Ion Source Gas 2 | 10 psi researchgate.net |

| Curtain Gas | 20 psi researchgate.net |

| Ionization Voltage | 5200 V researchgate.net |

Gas Chromatography (GC) with Derivatization for Volatile Guanidine Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, direct analysis of highly polar and non-volatile compounds such as 1-benzylguanidine is challenging due to its strong intermolecular hydrogen bonding and high boiling point. researchgate.net To overcome these limitations, a derivatization step is essential to convert 1-benzylguanidine into a more volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.comjfda-online.com This process involves a chemical reaction where the active hydrogens in the guanidine group are replaced with non-polar functional groups, thereby reducing polarity and increasing volatility. gcms.cz

The primary objectives of derivatizing 1-benzylguanidine for GC analysis include:

Increased Volatility: By masking the polar N-H groups of the guanidine moiety, the resulting derivative becomes more volatile, allowing it to be vaporized in the GC inlet without decomposition. jfda-online.com

Improved Thermal Stability: Derivatization can enhance the thermal stability of the molecule, preventing degradation at the high temperatures typically used in GC. sigmaaldrich.com

Enhanced Chromatographic Performance: The derivatized analyte often exhibits better peak shape and resolution on common GC columns due to reduced interaction with the stationary phase. researchgate.net

Improved Detection: Certain derivatizing agents can introduce moieties that enhance the response of specific GC detectors, such as the electron capture detector (ECD) or the flame ionization detector (FID). jfda-online.com

Common derivatization strategies that can be employed for 1-benzylguanidine include silylation and acylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com Acylation, on the other hand, introduces an acyl group using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). jfda-online.com The choice of derivatization reagent and reaction conditions needs to be optimized to ensure a complete and reproducible reaction, yielding a single, stable derivative for accurate quantification. researchgate.net

Table 1: Potential Derivatization Reagents and Conditions for GC Analysis of 1-Benzylguanidine

| Derivatization Technique | Reagent | Abbreviation | Typical Reaction Conditions | Resulting Derivative |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | 70-100°C for 30-60 min | Trimethylsilyl (TMS) derivative |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 60-80°C for 30-60 min | Trimethylsilyl (TMS) derivative | |

| Acylation | Pentafluoropropionic anhydride | PFPA | 60-90°C for 15-30 min | Pentafluoropropionyl (PFP) derivative |

| Heptafluorobutyric anhydride | HFBA | 60-90°C for 15-30 min | Heptafluorobutyryl (HFB) derivative |

Quantitative Analysis Techniques for this compound

Accurate quantification of this compound is crucial for purity assessment and quality control. Several analytical techniques can be employed for this purpose, with high-performance liquid chromatography (HPLC) being the most common and reliable method. Other techniques such as UV-Vis spectrophotometry and acid-base titration can also be utilized, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. chromatographyonline.comnih.gov A stability-indicating reversed-phase HPLC method with UV detection is typically developed and validated for this purpose. The method should be able to separate 1-benzylguanidine from its potential impurities and degradation products. researcher.life

A typical HPLC method for the quantification of this compound would involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate buffer) and an organic modifier (e.g., acetonitrile or methanol). pharmainfo.inmdpi.com The pH of the mobile phase is a critical parameter that needs to be optimized to achieve good peak shape and resolution. nih.gov Detection is commonly performed using a UV detector at a wavelength where 1-benzylguanidine exhibits maximum absorbance. science.gov The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comymerdigital.com

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantitative determination of this compound in bulk drug samples, provided that there are no interfering substances that absorb at the same wavelength. ijpra.comdoi.org The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. ijpra.com To perform the analysis, a solution of this compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). researchgate.netthepharmajournal.com A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations. The concentration of the unknown sample can then be determined from its absorbance using the calibration curve. ijpar.com

Acid-Base Titration

The guanidine group in 1-benzylguanidine is a strong base, making acid-base titration a suitable method for its quantification in the form of its hemisulfate salt. libretexts.orgbspublications.net This method involves the titration of a known amount of this compound dissolved in a suitable solvent with a standardized solution of a strong acid, such as hydrochloric acid or perchloric acid. umb.edu.pllibretexts.org The endpoint of the titration can be determined using a colorimetric indicator or potentiometrically. libretexts.org This technique is simple, rapid, and does not require expensive instrumentation, making it a valuable tool for routine quality control. scribd.com

Table 2: Summary of Quantitative Analysis Techniques for this compound

| Technique | Principle | Typical Parameters | Advantages | Limitations |

| HPLC-UV | Chromatographic separation followed by UV detection | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0)Flow Rate: 1.0 mL/minDetection: 220-270 nm | High specificity, sensitivity, and accuracy; stability-indicating. chromatographyonline.comnih.gov | Requires more complex instrumentation and expertise. |

| UV-Vis Spectrophotometry | Measurement of UV light absorption | Solvent: Methanol or Waterλmax: ~260 nm | Simple, rapid, and cost-effective. ijpra.comdoi.org | Lacks specificity; susceptible to interference from other UV-absorbing compounds. doi.org |

| Acid-Base Titration | Neutralization reaction | Titrant: 0.1 M HCl or 0.1 M HClO4Indicator: Methyl Orange or Potentiometric endpoint | Simple, rapid, and inexpensive; high precision for bulk material. libretexts.orgbspublications.net | Non-specific; only quantifies the total basic content. |

Impurity Profiling and Degradation Product Analysis in this compound Preparations

Impurity profiling is a critical aspect of pharmaceutical analysis that involves the identification and quantification of all potential impurities in a drug substance. scirp.org These impurities can originate from the synthesis process (process-related impurities) or from the degradation of the drug substance over time (degradation products). semanticscholar.orgrsc.org A thorough understanding of the impurity profile of this compound is essential to ensure its quality, safety, and efficacy.

Process-Related Impurities

Process-related impurities in this compound can arise from starting materials, intermediates, reagents, and by-products formed during the synthesis. semanticscholar.orgmdpi.com For instance, if the starting material, benzylamine (B48309), contains impurities, these may be carried through the synthesis and appear in the final product. Similarly, incomplete reactions or side reactions can lead to the formation of by-products. A stability-indicating HPLC method, often coupled with mass spectrometry (HPLC-MS), is a powerful tool for the detection and identification of these impurities. scirp.org Based on the synthesis of a structurally similar compound, m-iodobenzylguanidine, potential process-related impurities could include unreacted starting materials and overreacted byproducts. scirp.org

Degradation Product Analysis

Forced degradation studies are performed to identify the potential degradation products of this compound under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. semanticscholar.orgnih.gov These studies help to establish the degradation pathways and the intrinsic stability of the drug substance. The information obtained is crucial for developing a stability-indicating analytical method and for determining the appropriate storage conditions and shelf-life of the product.

Based on studies of the closely related m-iodobenzylguanidine, 1-benzylguanidine is expected to be relatively stable under acidic and dry thermal conditions but may degrade under alkaline, oxidative, and photolytic stress. scirp.org The primary degradation pathway is likely to be the hydrolysis of the guanidine group to form benzylamine. Other potential degradation products could result from oxidation of the benzyl group.

Table 3: Potential Impurities and Degradation Products of this compound

| Name | Potential Origin | Analytical Technique for Identification |

| Process-Related Impurities | ||

| Benzylamine | Unreacted starting material | HPLC-MS, GC-MS |

| Cyanamide | Reagent or intermediate | HPLC-MS |

| N,N'-Dibenzylguanidine | By-product of synthesis | HPLC-MS/MS |

| Degradation Products | ||

| Benzylamine | Hydrolysis (alkaline conditions) | HPLC-MS, GC-MS |

| Benzaldehyde | Oxidation | HPLC-MS, GC-MS |

| Benzyl Alcohol | Hydrolysis/Oxidation | HPLC-MS, GC-MS |

| Hydroxybenzylguanidine | Photodegradation/Oxidation | HPLC-MS/MS |

Computational and Theoretical Insights into 1 Benzylguanidine Hemisulfate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-benzylguanidine (B1197569). These methods model the behavior of electrons within the molecule to predict its electronic structure and, consequently, its chemical reactivity.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a vital tool for investigating the electronic properties of molecular systems with a favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations can be applied to 1-benzylguanidine hemisulfate to determine a range of molecular properties. By solving the Kohn-Sham equations, the electron density of the system is used to calculate the total energy and other characteristics. nih.gov

For 1-benzylguanidine, DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311G+(d,p), can be used to optimize the molecular geometry and predict key electronic descriptors. nih.gov These calculations provide data on the molecule's stability, dipole moment, and polarizability, which are crucial for understanding its behavior in various chemical environments.

Table 1: Predicted Molecular Properties of 1-Benzylguanidine Cation using DFT

| Molecular Property | Predicted Value | Significance |

|---|---|---|

| Total Electronic Energy (Hartree) | -514.8 | Indicates the overall stability of the optimized molecular structure. |

| Dipole Moment (Debye) | 3.2 | Quantifies the polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Polarizability (α/a.u.) | 110.5 | Measures the deformability of the electron cloud in an electric field, related to its reactivity. |

Note: The values in this table are representative examples derived from typical DFT calculations for similar organic molecules and serve an illustrative purpose.

Molecular Orbital Analysis and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and predicting its reactivity. researchgate.net A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For 1-benzylguanidine, the HOMO is expected to be localized primarily on the electron-rich guanidine (B92328) group, while the LUMO may be distributed over the benzyl (B1604629) ring and the C=N bond of the guanidinium (B1211019) moiety.

Fukui functions can also be calculated to provide more specific information about local reactivity. These functions identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties of 1-Benzylguanidine Cation

| Orbital | Energy (eV) | Primary Location | Predicted Reactivity Role |

|---|---|---|---|

| HOMO | -6.8 | Guanidine N atoms | Site of electron donation (nucleophilic reactions). |

| LUMO | -0.5 | Guanidine C atom, Benzyl ring (π* orbitals) | Site of electron acceptance (electrophilic reactions). |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Molecule | Indicates high kinetic stability. |

Note: The values in this table are illustrative and represent typical outcomes of MO analysis for similar compounds.

Conformational Analysis and Tautomerism Studies of the Guanidine Moiety

The guanidine group is structurally flexible, leading to the possibility of multiple conformations and tautomeric forms for 1-benzylguanidine. Computational methods are well-suited to explore the potential energy surface of the molecule to identify stable conformers and the relative energies of different tautomers. researchgate.netnih.gov

Conformational analysis would involve studying the rotation around the C-N and C-C single bonds, particularly the bond connecting the benzyl group to the methylene (B1212753) bridge and the methylene bridge to the guanidine nitrogen. These rotations can lead to different spatial arrangements of the benzyl and guanidinium groups, which may have different energies and stabilities.

Furthermore, the guanidine moiety itself can exist in different tautomeric forms, primarily involving the migration of a proton between the nitrogen atoms (amino-imino tautomerism). researchgate.net Quantum chemical calculations can predict the relative energies of these tautomers, providing insight into which form is likely to be predominant in different environments. For protonated guanidines like the cation of this compound, the positive charge is delocalized across the central carbon and three nitrogen atoms, significantly stabilizing one primary tautomeric form.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure elucidation and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations have become highly accurate in predicting ¹H and ¹³C NMR chemical shifts. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the chemical shifts with a mean absolute error often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info These predictions can aid in the assignment of experimental spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1-Benzylguanidine Cation

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (ortho, meta, para) | 7.2 - 7.4 | 127 - 135 |

| Methylene (-CH₂-) | 4.4 | 45 |

| Amine (-NH, -NH₂) | 7.0 - 7.5 | - |

| Guanidinium Carbon (C=N) | - | 158 |

Note: These are representative predicted values. Actual shifts can vary with solvent and experimental conditions.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations predict the frequencies and intensities of IR absorption bands corresponding to specific molecular vibrations, such as N-H stretching, C=N stretching of the guanidinium group, and aromatic C-H bending. Comparing the predicted spectrum with an experimental one can confirm the presence of key functional groups.

Modeling of Intermolecular Interactions and Crystal Structure Predictions

The solid-state structure of this compound is governed by a network of intermolecular interactions. The protonated guanidinium cation is an excellent hydrogen bond donor, while the sulfate (B86663) anion is a strong hydrogen bond acceptor.

Computational methods can be used for Crystal Structure Prediction (CSP). nih.gov This process involves generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. These calculations model the various intermolecular forces at play:

Ionic Interactions: Strong electrostatic attraction between the positively charged benzylguanidinium cation and the negatively charged sulfate anion.

Hydrogen Bonding: Extensive N-H···O hydrogen bonds between the guanidinium group and the sulfate oxygen atoms.

π-π Stacking: Potential interactions between the aromatic rings of adjacent benzyl groups.

By analyzing these interactions, computational models can predict the most stable crystal structure, including unit cell parameters and atomic positions, providing a theoretical model that can be compared with results from X-ray diffraction experiments. nih.gov

Role of 1 Benzylguanidine Hemisulfate in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The benzylguanidine scaffold is a key component in the synthesis of more complex molecules, particularly in the development of therapeutic and diagnostic agents. Its utility as a building block stems from the reactive nature of the guanidine (B92328) group and the versatility of the benzyl (B1604629) ring, which can be readily functionalized.

One of the most prominent examples of 1-benzylguanidine's role as a building block is in the synthesis of meta-iodobenzylguanidine (MIBG). nih.gov MIBG is a structural and functional analog of norepinephrine (B1679862) and is utilized in nuclear medicine for the diagnosis and treatment of neuroendocrine tumors. nih.gov The synthesis of MIBG often starts from a benzylamine (B48309) precursor, which is then converted to the corresponding benzylguanidine derivative. nih.gov

Furthermore, the benzylguanidine framework has been employed to create hybrid molecules with potential anticancer properties. For instance, hybrid molecules combining benzylguanidine with the alkylating motif of melphalan (B128) have been synthesized. mdpi.com These hybrid compounds aim to merge the preferential uptake of benzylguanidine derivatives into neuroblastoma cells with the cytotoxic effects of the alkylating agent. mdpi.com The synthesis of these complex molecules underscores the importance of benzylguanidine as a foundational structure for creating targeted therapeutic agents. mdpi.com

The versatility of the benzylguanidine unit is further highlighted by its incorporation into various molecular architectures designed to interact with specific biological targets. The guanidine group, being a strong base, can participate in hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition processes.

| Complex Molecule | Role of Benzylguanidine | Application |

| Meta-iodobenzylguanidine (MIBG) | Core structural component | Diagnostic imaging and therapy of neuroendocrine tumors nih.gov |

| Benzylguanidine-Melphalan Hybrids | Scaffolding for targeted delivery of a cytotoxic agent | Potential anticancer therapeutics mdpi.com |

Precursor in the Synthesis of Labeled Compounds for Research Purposes

1-Benzylguanidine (B1197569) and its analogs are pivotal precursors in the synthesis of isotopically labeled compounds, which are indispensable tools in medical imaging and metabolic studies. The ability to incorporate radioactive or stable isotopes into the benzylguanidine structure allows for the non-invasive tracking and quantification of biological processes.

A significant application in this area is the synthesis of radioiodinated MIBG. nih.gov Unlabeled MIBG hemisulfate is synthesized and then subjected to an isotopic exchange reaction to replace the non-radioactive iodine with a radioactive isotope, such as Iodine-123, Iodine-125, or Iodine-131. This process enables the production of radiopharmaceuticals for single-photon emission computed tomography (SPECT) imaging. nih.gov

In addition to radioiodination, fluorine-18 (B77423) labeled benzylguanidine analogs have been developed for positron emission tomography (PET) imaging. nih.govnih.gov The synthesis of these compounds, such as [¹⁸F]MFBG and [¹⁸F]PFBG, involves a multi-step process where a fluorinated benzylamine is reacted with a guanidinylating agent. nih.gov These ¹⁸F-labeled analogs offer the potential for improved imaging characteristics compared to their radioiodinated counterparts. nih.gov

The use of stable isotope labeling with precursors like 1-benzylguanidine is also a valuable strategy in drug metabolism and pharmacokinetic studies. nih.gov By incorporating isotopes such as ¹³C or ¹⁵N, researchers can trace the metabolic fate of a compound and identify its metabolites using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govmedchemexpress.com

| Labeled Compound | Isotope | Labeling Method | Application |

| [¹³¹I]MIBG | Iodine-131 | Nucleophilic Isotopic Exchange | Radiodiagnosis and therapy |

| [¹²⁵I]MIBG | Iodine-125 | Isotopic Exchange | Research in radiopharmaceutical development |

| [¹⁸F]MFBG | Fluorine-18 | Multi-step synthesis from a fluorinated precursor nih.gov | PET imaging of the norepinephrine transporter nih.gov |

| [¹⁸F]PFBG | Fluorine-18 | Multi-step synthesis from a fluorinated precursor nih.gov | PET imaging of the norepinephrine transporter nih.gov |

Contribution to Methodological Advancements in Guanidine Chemistry

The synthesis of 1-benzylguanidine and its derivatives has benefited from and contributed to the broader field of guanidine chemistry. The development of efficient and versatile methods for the formation of the guanidine functional group is a continuous area of research in organic synthesis. nih.govnih.gov

Various guanylating agents have been developed to facilitate the synthesis of guanidines from amines. organic-chemistry.org For example, reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine have been optimized for this purpose, offering high yields and practical synthetic routes. organic-chemistry.org The choice of the guanylating agent can be critical for the successful synthesis of substituted guanidines like 1-benzylguanidine.

Furthermore, transition-metal-catalyzed methods have emerged as a powerful tool for the synthesis of multisubstituted guanidines. nih.gov These catalytic approaches offer new pathways for C-N bond formation, expanding the scope of accessible guanidine-containing molecules. nih.gov The ongoing advancements in guanidine synthesis methodologies provide chemists with a more robust toolbox for the preparation of complex molecular architectures that incorporate the benzylguanidine moiety.

Q & A

Q. What are the standard protocols for synthesizing and characterizing 1-Benzylguanidine hemisulfate?

- Methodological Answer : Synthesis typically involves benzylation of guanidine derivatives under controlled pH and temperature, followed by sulfation. Key steps include:

- Purification via recrystallization or column chromatography.

- Characterization using -NMR, -NMR, and FT-IR to confirm the benzylguanidine backbone and sulfate moiety.

- Purity assessment via HPLC (>97% purity, as noted in commercial standards) .

For reproducibility, experimental sections should detail solvent ratios, reaction times, and spectral data, adhering to journal guidelines for compound reporting .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Methodological Answer :

- Store as a powder at room temperature in airtight, light-protected containers.

- For aqueous solutions, prepare fresh due to potential hydrolysis; monitor pH stability (e.g., buffered solutions at neutral pH).

- Validate stability via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate this compound’s inhibitory effects on nitric oxide synthase (NOS) isoforms?

- Methodological Answer :

- Comparative Assays : Use tissue homogenates or recombinant NOS isoforms (iNOS, eNOS, bNOS) to measure inhibition kinetics. Reference EC values for structurally related inhibitors (e.g., MEG hemisulfate: iNOS EC = 11.5 μM) to design dose-response curves .

- Mechanistic Probes : Employ peroxynitrite scavenging assays (e.g., inhibition of tyrosine nitration) to differentiate direct enzyme inhibition vs. antioxidant activity .

- Data Interpretation : Normalize activity against positive/negative controls and account for tissue-specific enzyme expression levels .

Q. How should researchers resolve contradictions in reported biochemical efficacy across studies?

- Methodological Answer :

- Replication : Standardize assay conditions (e.g., buffer composition, temperature) and validate compound purity across labs.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological variability.

- Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm results .

Q. What advanced analytical techniques are suitable for studying its interactions with biological targets?

- Methodological Answer :

- Structural Studies : X-ray crystallography or cryo-EM to resolve binding modes with target proteins.

- Metabolomics : LC-MS/MS to track metabolic byproducts in cellular models.

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Experimental Design & Data Analysis

Q. How to design cytotoxicity studies for this compound in inflammatory disease models?

- Methodological Answer :

- In Vitro : Use primary macrophages or endothelial cells exposed to LPS/IFN-γ to simulate inflammation. Measure viability via MTT assay and correlate with NO production.

- In Vivo : Employ murine models of ischemia-reperfusion injury; administer doses based on in vitro EC values. Include sham controls and blinded outcome assessments to reduce bias .

Q. What statistical approaches are critical for analyzing dose-dependent effects in enzyme inhibition studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.